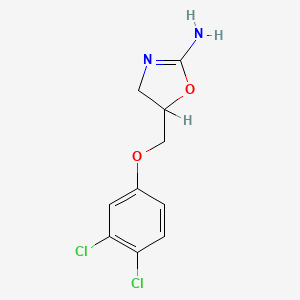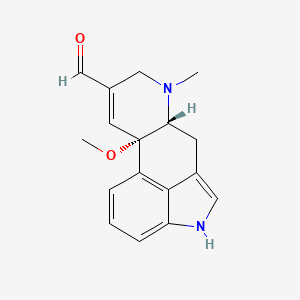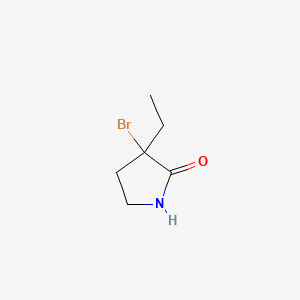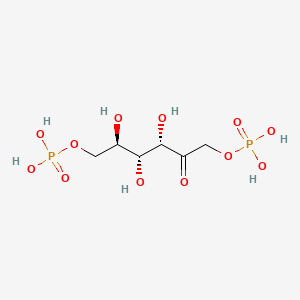
D-fructofuranose 1,6-bisphosphate
Overview
Description
Fructose 1,6-diphosphate: is a glycolytic intermediate that plays a crucial role in the metabolic pathway of glycolysis. It is produced by the phosphorylation of fructose 6-phosphate and is subsequently broken down into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . This compound is essential for cellular energy production and has been studied for its potential therapeutic applications in various medical conditions.
Scientific Research Applications
Fructose 1,6-diphosphate has a wide range of scientific research applications, including:
- Chemistry: Used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .
- Biology: Plays a role in glycolysis and energy metabolism, making it a valuable compound for studying cellular processes .
- Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and hypoxia. It has been shown to protect tissues by enhancing anaerobic glycolysis and reducing oxidative stress .
- Industry: Utilized in the production of pharmaceuticals and as an active ingredient in cosmetics for its protective effects against UV-induced skin damage .
Mechanism of Action
Target of Action
D-Fructofuranose 1,6-bisphosphate, also known as D-Fructose-1,6-diphosphate, primarily targets Pyruvate kinase PKLR in humans and Glycerol kinase in Escherichia coli .
Mode of Action
It is known to be involved in the regulation of several enzymes in glucose metabolism .
Biochemical Pathways
This compound is a common metabolic sugar and a key intermediate in the glycolytic pathway . It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It also modulates the activity of phosphofructokinase-1 (PFK-1) , the rate-limiting step in glycolysis .
Pharmacokinetics
It is known that the compound is a metabolite produced by all living cells , suggesting that it is readily metabolized and utilized within the body.
Result of Action
The action of this compound results in the production of ATP from anaerobic glycolysis . It also plays a role in the regulation of glucose metabolism, which can have wide-ranging effects on cellular energy production and utilization .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the availability of other metabolites and enzymes involved in the glycolytic pathway . .
Future Directions
Biochemical Analysis
Biochemical Properties
D-fructofuranose 1,6-bisphosphate is involved in several biochemical reactions, primarily within the glycolytic pathway. It is produced by the enzyme phosphofructokinase-1 (PFK-1) through the phosphorylation of fructose 6-phosphate . This reaction is a key regulatory step in glycolysis, making this compound an important regulator of cellular energy production. Additionally, this compound acts as an allosteric activator of pyruvate kinase, enhancing the conversion of phosphoenolpyruvate to pyruvate . This interaction highlights the compound’s role in regulating the rate of glycolysis and ensuring efficient energy production.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an allosteric activator of pyruvate kinase, it ensures the continuation of glycolysis and the production of ATP, which is essential for cellular functions . The compound also affects the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy homeostasis . Furthermore, this compound has been shown to modulate the activity of other enzymes in the glycolytic pathway, thereby impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme activations. It binds to the allosteric site of pyruvate kinase, inducing a conformational change that enhances the enzyme’s activity . This activation facilitates the conversion of phosphoenolpyruvate to pyruvate, a critical step in glycolysis. Additionally, this compound interacts with other glycolytic enzymes, such as aldolase, which cleaves the compound into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . These interactions underscore the compound’s role in regulating the glycolytic pathway and ensuring efficient energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in promoting glycolysis . Long-term studies have shown that sustained exposure to this compound can enhance cellular energy production and improve overall cellular function . The stability and activity of the compound must be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, the compound has been shown to enhance glycolysis and improve energy production without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including disruptions in cellular metabolism and energy homeostasis . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its potential toxicity . These findings highlight the importance of carefully regulating the dosage of this compound in experimental and therapeutic applications.
Metabolic Pathways
This compound is a key intermediate in the glycolytic pathway, where it is produced by the enzyme phosphofructokinase-1 and subsequently cleaved by aldolase . This compound plays a central role in regulating the flow of carbon through glycolysis, ensuring efficient energy production . Additionally, this compound is involved in other metabolic pathways, such as gluconeogenesis, where it is converted back to fructose 6-phosphate by the enzyme fructose-1,6-bisphosphatase . These interactions underscore the compound’s importance in maintaining metabolic balance and energy homeostasis.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. The compound is produced in the cytoplasm and can diffuse freely within this compartment . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within the cell . These interactions ensure that the compound is available where it is needed for glycolysis and other metabolic processes . The distribution of this compound within tissues is also influenced by factors such as cellular uptake and metabolic demand .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in glycolysis and other metabolic pathways . The compound’s activity and function are influenced by its subcellular localization, as it must be present in the cytoplasm to interact with glycolytic enzymes . Additionally, this compound may be subject to post-translational modifications that affect its localization and activity . These modifications can include phosphorylation or binding to specific proteins that direct the compound to particular cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose 1,6-diphosphate can be synthesized through the phosphorylation of fructose 6-phosphate using adenosine triphosphate (ATP) as a phosphate donor. The reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1) under physiological conditions .
Industrial Production Methods: Industrial production of fructose 1,6-diphosphate involves the use of biological fermentation processes with yeasts. The compound is precipitated as an insoluble salt from the fermentation liquor, followed by purification through chromatography and molecular filtration to obtain highly pure solutions .
Chemical Reactions Analysis
Types of Reactions: Fructose 1,6-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of fructose 6-phosphate to fructose 1,6-diphosphate.
Hydrolysis: Breakdown into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.
Isomerization: Conversion to other sugar phosphates under specific conditions
Common Reagents and Conditions:
Phosphorylation: Requires ATP and the enzyme phosphofructokinase-1.
Hydrolysis: Catalyzed by aldolase and other glycolytic enzymes.
Isomerization: Involves enzymes like phosphoglucose isomerase.
Major Products Formed:
- Glyceraldehyde 3-phosphate
- Dihydroxyacetone phosphate
Comparison with Similar Compounds
- Fructose 6-phosphate
- Fructose 2,6-diphosphate
- Glucose 6-phosphate
Comparison: Fructose 1,6-diphosphate is unique in its role as a key intermediate in glycolysis, directly contributing to ATP production. Unlike fructose 6-phosphate and glucose 6-phosphate, which are involved in earlier steps of glycolysis, fructose 1,6-diphosphate is specifically responsible for the cleavage into two three-carbon molecules, making it a critical point in the pathway .
Properties
IUPAC Name |
[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGYGVWRKECFJ-ARQDHWQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048347 | |
| Record name | D-Fructose-1,6-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
94 mg/mL | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34693-15-7, 34378-77-3, 488-69-7 | |
| Record name | β-D-Fructose 1,6-diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34693-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Fructose-1,6-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-fructose-1,6-diphosphate?
A1: D-fructose-1,6-diphosphate has a molecular formula of C6H14O12P2 and a molecular weight of 340.12 g/mol.
Q2: In what forms does D-fructose-1,6-diphosphate exist in aqueous solution?
A2: In aqueous solution, D-fructose-1,6-diphosphate exists as an equilibrium mixture of approximately 20% α-D-fructofuranose 1,6-bisphosphate, 80% β-D-fructofuranose 1,6-bisphosphate, and less than 1.5% of the open chain form. These anomeric forms interconvert spontaneously via the open chain tautomer. []
Q3: What is the stability of D-fructose-1,6-diphosphate in parenteral nutrition solutions?
A3: D-fructose-1,6-diphosphate exhibits good compatibility with components commonly used in parenteral nutrition solutions, such as calcium chloride. Compared to inorganic phosphates, its dicalcium salt precipitation is kinetically delayed and minimally affected by amino acid concentration, making it a safer choice for the simultaneous administration of high calcium and phosphate doses. []
Q4: What is the primary metabolic role of D-fructose-1,6-diphosphate?
A4: D-fructose-1,6-diphosphate is a key intermediate in glycolysis, the metabolic pathway that breaks down glucose to generate energy.
Q5: Which enzymes interact with D-fructose-1,6-diphosphate during glycolysis?
A5: D-fructose-1,6-diphosphate is the product of the enzyme D-fructose-6-phosphate kinase and the substrate for the enzyme aldolase in the glycolytic pathway. []
Q6: How does D-fructose-1,6-diphosphate regulate pyruvate kinase activity?
A6: D-fructose-1,6-diphosphate acts as an allosteric activator of pyruvate kinase, a crucial enzyme in glycolysis. This activation enhances the enzyme's affinity for its substrate, phosphoenolpyruvate, thereby increasing the rate of pyruvate production. [, ]
Q7: Can the inhibitory effect of apigenin on pyruvate kinase M2 be reversed by D-fructose-1,6-diphosphate?
A7: Interestingly, apigenin, a known anticancer agent, inhibits the tumor-specific pyruvate kinase M2. This inhibition is not reversed by D-fructose-1,6-diphosphate, suggesting that apigenin might act as a novel allosteric inhibitor of this enzyme. []
Q8: How does D-fructose-1,6-diphosphate influence the activity of fructose 1,6-diphosphatase?
A8: D-fructose-1,6-diphosphate competitively inhibits fructose 1,6-diphosphatase, an enzyme involved in gluconeogenesis (the synthesis of glucose). This inhibition helps regulate the balance between glycolysis and gluconeogenesis. []
Q9: How do phospholipids interact with fructose 1,6-diphosphatase, and how does this relate to D-fructose-1,6-diphosphate?
A9: Purification of fructose 1,6-diphosphatase often leads to activity loss at neutral pH. This is partly attributed to the removal of phospholipids, some of which act as activators. This suggests that maintaining a specific phospholipid environment might be important for optimal enzyme activity, potentially influencing its interaction with D-fructose-1,6-diphosphate. []
Q10: What are the potential applications of D-fructose-1,6-diphosphate in treating metabolic coma?
A10: Research suggests that D-fructose-1,6-diphosphate might be beneficial in the treatment of metabolic coma due to its potential to enhance cellular energy metabolism. This is particularly relevant in cases where restoring energy balance is crucial for neurological recovery. [, ]
Q11: How effective is D-fructose-1,6-diphosphate in correcting hypophosphatemia in patients undergoing surgery?
A11: Studies show that intravenous administration of D-fructose-1,6-diphosphate is effective in correcting hypophosphatemia (low blood phosphate levels), a common complication following surgery. [, ]
Q12: What are the potential benefits of D-fructose-1,6-diphosphate in treating patients with polytrauma and massive blood loss?
A12: In cases of polytrauma with significant blood loss, maintaining adequate oxygen transport is critical. D-fructose-1,6-diphosphate has been investigated for its potential to improve erythrocyte (red blood cell) function and enhance oxygen delivery to tissues, showing promise as a supportive treatment option. [, , ]
Q13: How does D-fructose-1,6-diphosphate compare to ceruloplasmin in treating thoracic trauma with polytrauma?
A13: Both D-fructose-1,6-diphosphate and ceruloplasmin have been investigated as potential adjunctive therapies for thoracic trauma in the context of polytrauma. While both substances target different aspects of the condition, ceruloplasmin, with its antioxidant properties, has demonstrated a more pronounced positive impact on respiratory function recovery, as evidenced by spirometry measurements on day 30 post-trauma. [, ]
Q14: What is the potential role of D-fructose-1,6-diphosphate in managing elderly patients with urgent surgical conditions?
A14: Elderly patients often present with underlying metabolic disorders and age-related muscle loss (sarcopenia). D-fructose-1,6-diphosphate, alongside levocarnitine, is being investigated for its potential to support energy metabolism and improve muscle function, potentially aiding in post-surgery recovery and reducing complications in this vulnerable population. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


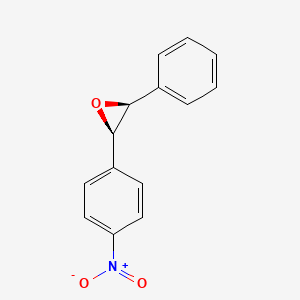
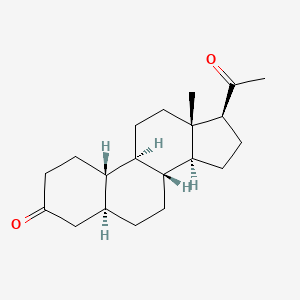

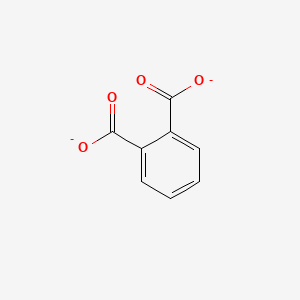
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[2-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1215565.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)
